![molecular formula C9H15NO2S B13310674 2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol](/img/structure/B13310674.png)
2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol involves the reaction of thiophene derivatives with appropriate amines and diols. One common method includes the condensation reaction of thiophene-3-carbaldehyde with 2-amino-2-methyl-1,3-propanediol under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to modulation of biological activities. The compound may inhibit or activate specific pathways, resulting in its observed effects .
Comparison with Similar Compounds
Similar compounds to 2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol include other thiophene derivatives such as:
2-Methyl-1,3-propanediol: Known for its use in the synthesis of biodegradable thermoplastic elastomers.
Thiophene-2-carboxylic acid: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Thiophene-3-carbaldehyde: A key intermediate in the synthesis of more complex thiophene derivatives.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H15NO2S |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
2-methyl-2-(thiophen-3-ylmethylamino)propane-1,3-diol |
InChI |
InChI=1S/C9H15NO2S/c1-9(6-11,7-12)10-4-8-2-3-13-5-8/h2-3,5,10-12H,4,6-7H2,1H3 |
InChI Key |
XOEDPEWFYZHAAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)NCC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol](/img/structure/B13310609.png)
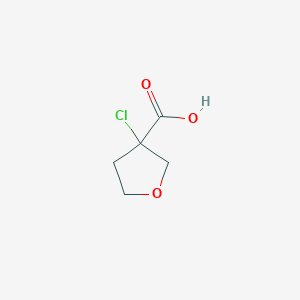
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid](/img/structure/B13310618.png)
![3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13310630.png)
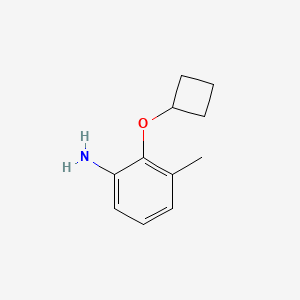
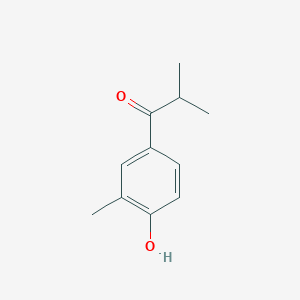
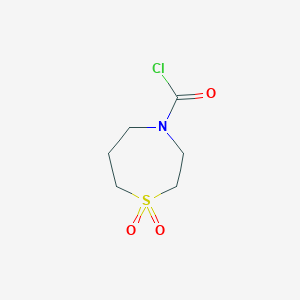
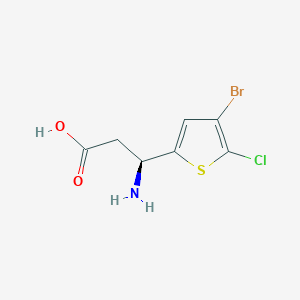
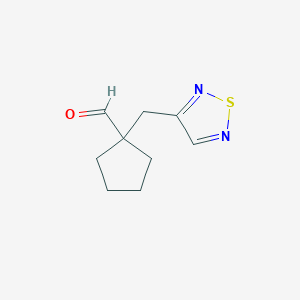
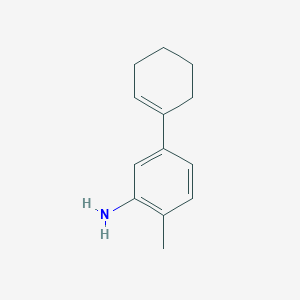
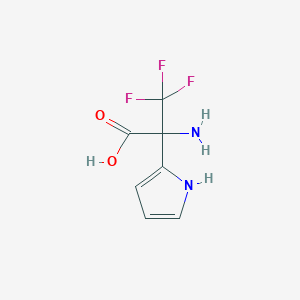
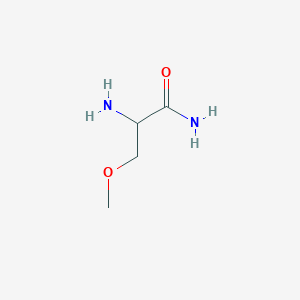
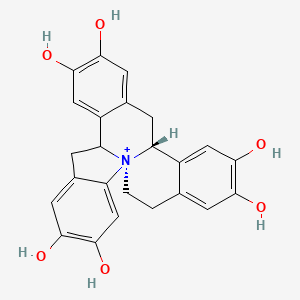
![5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13310694.png)
